Product packaging for Gibberosin K(Cat. No.:)

Gibberosin K

Cat. No.: B1260077
M. Wt: 302.5 g/mol
InChI Key: HFOYWBKBWBSCMJ-CNEVOPABSA-N
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Description

Source Organisms and Their Biological Classification

Gibberosin K is a natural product found in the marine soft coral Sinularia gibberosa. zfin.orgresearchgate.net This organism belongs to the phylum Cnidaria, class Anthozoa, order Alcyonacea, and family Alcyoniidae. researchgate.net Sinularia gibberosa, a Formosan soft coral, is known to produce a variety of oxygenated cembranoids and other terpenoid compounds. nih.govoup.comacs.org Chemical investigations of this species have led to the isolation of numerous novel compounds, including this compound and related diterpenoids like Gibberosenes A-G and Gibberosin H. nih.govacs.orgplos.org

The genus Sinularia is a prolific source of diverse secondary metabolites, particularly terpenoids. tandfonline.comresearchgate.net While this compound has been specifically identified from S. gibberosa, other species within this genus are known to produce a wide array of structurally related diterpenoids. tandfonline.commdpi.com For instance, various cembranoids, spatane-type diterpenoids, and xeniaphyllane-derived terpenoids have been isolated from species such as Sinularia manaarensis, Sinularia gravis, and Sinularia nanolobata. rsc.orgmdpi.com The chemical diversity within the Sinularia genus suggests that other species may also be potential, yet undiscovered, sources of this compound or similar bioactive compounds. squ.edu.omresearchgate.net

Table 1: Bioactive Compounds from Various Sinularia Species

SpeciesCompound ClassExample CompoundsReference
Sinularia gibberosaDiterpenoid (Xeniaphyllane)This compound, Gibberosin H zfin.orgplos.org
Sinularia gibberosaDiterpenoid (Cembranoid)Gibberosenes A-G nih.govacs.org
Sinularia manaarensisDiterpenoid (Cembranoid)Manaarenolides A-I rsc.org
Sinularia gravisDiterpenoid (Spatane)Gravilin rsc.org
Sinularia nanolobataDiterpenoid (Xeniaphyllane)Gibberosin J mdpi.com
Sinularia arboreaDiterpenoid (Sinularborane)Sinularbols A and B researchgate.net
Sinularia densaMeroterpenoid, CembranoidSinudenoids F-L nih.govresearchgate.net
Sinularia maximaDiterpenoid (Cembranoid)- researchgate.net

Advanced Extraction Techniques for Diterpenoids from Marine Matrices

The isolation of diterpenoids like this compound from marine organisms such as soft corals involves a multi-step extraction process. A common initial step is the exhaustive extraction of the minced or homogenized coral tissue with an organic solvent. nih.govclockss.org

A typical procedure involves the following:

Homogenization: The wet soft coral specimen is first homogenized. nih.govclockss.org

Solvent Extraction: The homogenized material is then repeatedly extracted with a polar solvent like methanol (B129727) or ethyl acetate (B1210297) at room temperature. researchgate.netnih.govclockss.org This process is often carried out over several days to ensure complete extraction of the secondary metabolites. nih.govclockss.org

Concentration: The combined solvent extracts are concentrated under vacuum to yield a crude extract. nih.govclockss.org

Partitioning: The crude extract is often partitioned between different immiscible solvents, such as ethyl acetate and water, to separate compounds based on their polarity. clockss.org

For example, in the study of Sinularia arborea, the minced coral was extracted with ethyl acetate, and the resulting extract was then subjected to further separation. researchgate.net In another instance, Sinularia densa was exhaustively extracted with methanol, and the resulting residue was desalted by redissolving in methanol. nih.gov

Chromatographic Purification Strategies for this compound Enrichment

Following initial extraction, the crude extract containing a complex mixture of compounds is subjected to various chromatographic techniques to isolate and purify this compound.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of diterpenoids from complex mixtures. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides and other organic molecules. nih.gov This technique utilizes a non-polar stationary phase and a polar mobile phase. By using a gradient elution, where the polarity of the mobile phase is gradually changed, compounds with different polarities can be effectively separated. nih.gov For the isolation of specific diterpenoids, semi-preparative HPLC is often employed after initial fractionation by other methods. bohrium.com

Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate purification step between initial crude fractionation and final high-resolution purification by HPLC. nih.govresearchgate.net MPLC can handle larger sample loads than HPLC and is often used to separate the crude extract into several less complex fractions. researchgate.net These fractions can then be further purified by HPLC. nih.gov The conditions for MPLC, such as the choice of stationary phase and the mobile phase gradient, can be optimized based on prior analytical HPLC runs to improve the efficiency of the separation. researchgate.net For instance, a gradient of n-hexane and ethyl acetate is commonly used for the separation of terpenoids from Sinularia extracts. clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1260077 Gibberosin K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(E)-1-[(1R,5E,9S,10S)-6,10-dimethyl-2-methylidene-10-bicyclo[7.2.0]undec-5-enyl]-4-hydroxy-4-methylpent-2-en-1-one

InChI

InChI=1S/C20H30O2/c1-14-7-6-8-15(2)16-13-20(5,17(16)10-9-14)18(21)11-12-19(3,4)22/h7,11-12,16-17,22H,2,6,8-10,13H2,1,3-5H3/b12-11+,14-7+/t16-,17-,20-/m0/s1

InChI Key

HFOYWBKBWBSCMJ-CNEVOPABSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@@H]2C[C@]([C@H]2CC1)(C)C(=O)/C=C/C(C)(C)O

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C(=O)C=CC(C)(C)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Gibberosin K

Chromatographic Purification Strategies for Gibberosin K Enrichment

Flash Chromatography and Other Preparative Methods

The isolation of this compound from the crude extract of Sinularia gibberosa necessitates a series of chromatographic techniques designed to separate compounds based on their polarity and other physicochemical properties. While the initial extraction yields a complex mixture of lipids, pigments, and numerous terpenoids, a combination of flash chromatography and other preparative methods is employed for its purification.

Flash chromatography serves as a crucial step in the initial fractionation of the crude extract. ajrconline.orgbiotage.com This technique, which is a modification of preparative column chromatography, utilizes moderate pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica (B1680970) gel. ajrconline.orgresearchgate.net This allows for a rapid and efficient separation of the extract into several fractions with decreasing complexity.

Following the initial solvent extraction of the freeze-dried soft coral, the resulting oleaginous residue is typically subjected to silica gel flash chromatography. The process begins by eluting with a non-polar solvent, such as n-hexane, and gradually increasing the polarity by introducing solvents like ethyl acetate (B1210297) and methanol (B129727) in a stepwise or gradient manner. This separates the compounds based on their affinity for the stationary phase. The fractions containing xeniaphyllane diterpenoids, including this compound, are identified by analyzing the chemical profile of each fraction, often using thin-layer chromatography (TLC).

Fractions enriched with this compound undergo further purification using other preparative methods. These often include preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC). phcog.comnih.gov In PTLC, the enriched fraction is applied as a band onto a silica gel plate, and the separation is achieved by developing the plate in a suitable solvent system. For HPLC, a reversed-phase column (such as C18) is commonly used, with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water. mdpi.comnih.gov These high-resolution techniques are essential for isolating this compound in a pure form, free from closely related structural analogues. chromatographyonline.com

The following table provides a generalized summary of the chromatographic stages involved in the isolation of this compound and related xeniaphyllanes from Sinularia species.

Chromatographic Method Stationary Phase Typical Mobile Phase / Eluent System Purpose
Flash Column ChromatographySilica GelGradient of n-hexane, ethyl acetate, and methanolInitial fractionation of the crude extract
Preparative Thin-Layer Chromatography (PTLC)Silica Geln-hexane : Ethyl acetate mixturesPurification of enriched fractions
High-Performance Liquid Chromatography (HPLC)Reversed-phase (C18)Methanol : Water or Acetonitrile : Water mixturesFinal purification to yield pure compound

Structural Elucidation and Stereochemical Assignment of Gibberosin K

Advanced Spectroscopic Techniques for Diterpenoid Architecture Determination

The determination of the intricate three-dimensional structure of Gibberosin K relied on a combination of modern spectroscopic methods. These techniques provided crucial information about the molecule's elemental composition, the connectivity of its atoms, and the types of functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound. This technique measures the mass-to-charge ratio of ions with very high precision. For this compound, HRMS analysis yielded a molecular formula of C₂₀H₃₀O₂. researchgate.netfrontiersin.org This formula indicates the presence of 20 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms, and implies six degrees of unsaturation, which suggests the presence of rings and/or double bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for elucidating the detailed atomic framework of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides extensive information about the chemical environment and connectivity of atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provided the initial and fundamental data for the structural analysis.

The ¹H NMR spectrum reveals the different types of proton environments in the molecule. Key signals in the ¹H NMR spectrum of this compound include those for four singlet methyl groups, and three singlet olefinic protons. mdpi.com

The ¹³C NMR spectrum provides information on the different types of carbon atoms. The spectrum for this compound showed 20 distinct carbon signals, which, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of four methyl groups, five sp³ methylene (B1212753) groups, three sp³ methine groups, three sp³ quaternary carbons, one trisubstituted double bond, one terminal double bond, and one ketone group. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Position Chemical Shift (δH) Multiplicity
1 1.86 m
1.56 m
1.97 m
1.95 m
2.57 m
9 1.88 m
10 2.00 m
18 1.22 s
19 4.96, 5.07 s, s
20 1.36 s

(Data sourced from similar xeniaphyllane diterpenoids) mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Position Chemical Shift (δC)
1 48.1
2 30.1
3 35.7
4 150.5
5 98.6
6 196.2
7 88.7
8 114.5
9 48.4
10 29.8
11 63.8
12 207.6
13 38.9
14 27.7
15 59.5
16 17.1
17 17.4
18 23.0
19 39.0
20 23.1

(Data sourced from similar xeniaphyllane diterpenoids) mdpi.com

Two-dimensional NMR experiments were crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy) experiments identified proton-proton couplings, revealing which protons are adjacent to each other in the carbon skeleton. For instance, COSY correlations were observed between H-1, H-2, H-3, H-9, and H-10, helping to establish the connectivity within the cyclic core of the molecule. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlated each proton signal with its directly attached carbon atom. This allowed for the unambiguous assignment of proton and carbon signals to specific atoms in the structure. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons (typically over two to three bonds). This was vital for connecting the different structural fragments identified by COSY and for placing quaternary carbons and functional groups within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. Key NOESY correlations, such as those between H-1 and H₃-20, and H-9 and H₃-18, indicated their relative orientations in space. mdpi.com

One-Dimensional NMR (¹H, ¹³C)

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy was used to identify the functional groups present in this compound. The IR spectrum showed characteristic absorption bands indicating the presence of a ketone group and a hydroxyl group. researchgate.net This information complemented the data obtained from NMR spectroscopy.

Determination of Absolute Configuration and Stereochemistry

While NMR, particularly NOESY, can establish the relative stereochemistry of a molecule, determining the absolute configuration requires other methods. The absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule. libretexts.org For complex natural products like this compound, this is often achieved by comparing experimental data with that of known compounds or through computational methods. The stereochemistry of this compound was determined by comparing its spectroscopic data and optical rotation with those of related xeniaphyllane diterpenoids whose absolute configurations had been previously established. mdpi.com In some cases for similar compounds, the absolute configuration at certain stereocenters is confirmed through techniques like the application of Mosher's method or by comparing experimental and calculated electronic circular dichroism (ECD) spectra. mdpi.com

Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) Calculations

A cornerstone in the stereochemical assignment of complex natural products like this compound is the application of Time-Dependent Density Functional Theory (TDDFT) to calculate the Electronic Circular Dichroism (ECD) spectrum. researchgate.netsemanticscholar.org This powerful quantum chemical method allows for the prediction of the ECD spectrum for a proposed molecular structure. respectprogram.orgrespectprogram.orgnih.govmdpi.comnih.gov

The process begins with the determination of the relative configuration of the molecule through techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Once the relative stereochemistry is established, several possible absolute configurations (enantiomers) are proposed. For each of these potential structures, a conformational search is performed to identify the most stable, low-energy conformers. researchgate.net

Following this, TDDFT calculations are carried out on these low-energy conformers to generate a theoretical ECD spectrum for each possible absolute configuration. researchgate.netnih.gov The calculated spectra are then compared with the experimentally measured ECD spectrum of the natural this compound. The absolute configuration of the natural product is assigned based on which calculated spectrum shows the best match with the experimental one. semanticscholar.org This method has been successfully applied to numerous related xeniaphyllane diterpenoids isolated from Sinularia species, providing a reliable approach to ascertain their absolute stereochemistry. researchgate.netmdpi.com

Optical Rotatory Dispersion (ORD) Methods

Optical Rotatory Dispersion (ORD) is another chiroptical technique that plays a crucial role in the structural elucidation of chiral molecules like this compound. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com The resulting ORD curve can provide valuable information about the stereochemistry of the molecule.

In the context of this compound and its analogues, ORD is often used in conjunction with ECD. The comparison of the experimental optical rotation values with those of known, structurally related compounds can provide strong evidence for the assignment of absolute configuration. mdpi.com For many xeniaphyllane diterpenoids, the absolute configuration has been confirmed by comparing their optical rotation data with those reported in the literature for established compounds. semanticscholar.orgmdpi.com This comparative approach leverages the existing body of knowledge on this class of natural products to reinforce stereochemical assignments.

Chiral Derivatization and NMR Anisotropy Methods

In cases where chiroptical methods like ECD and ORD may not provide a conclusive answer, or to further corroborate the findings, chiral derivatization coupled with Nuclear Magnetic Resonance (NMR) anisotropy methods offers a powerful alternative. This technique is particularly useful for determining the absolute configuration of stereogenic centers bearing hydroxyl or other reactive functional groups.

The method involves reacting the chiral molecule, such as a precursor or a degradation product of this compound containing a reactive group, with a chiral derivatizing agent (CDA) of known absolute configuration. This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ.

The resulting diastereomeric mixture is then analyzed by NMR spectroscopy. The magnetic field experienced by the nuclei in each diastereomer is slightly different due to the anisotropic effect of the chiral auxiliary. This leads to observable differences in the chemical shifts (Δδ) of the protons near the stereocenter in the two diastereomers. By analyzing these chemical shift differences, the absolute configuration of the original molecule can be determined. This method provides unambiguous proof of the stereochemistry at a specific site within the molecule. kit.edursc.orgnih.gov

Comparative Structural Analysis with Related Xeniaphyllane Diterpenoids

The structural elucidation of this compound is significantly aided by comparing its spectroscopic data with those of other known xeniaphyllane diterpenoids. This family of compounds, primarily isolated from soft corals of the genus Sinularia, shares a common bicyclic core but exhibits a wide range of oxidative and rearrangement patterns. mdpi.comresearchgate.netmdpi.com

By systematically comparing the ¹H and ¹³C NMR data of this compound with those of well-characterized analogues such as Gibberosin A, D, and Q, as well as other related compounds like nanolobatins, the planar structure and relative stereochemistry can often be deduced. semanticscholar.orgmdpi.com For instance, the chemical shifts of carbons and protons in specific regions of the molecule are highly indicative of the presence and orientation of functional groups like epoxides, hydroxyls, and carbonyls. mdpi.com

The table below presents a comparison of ¹³C NMR chemical shifts for selected carbons in this compound and some of its close relatives, illustrating the structural similarities and differences within this class of compounds.

CompoundC-1C-4C-5C-9C-11
Gibberosin A 58.1150.975.740.070.7
Gibberosin D 59.563.859.547.471.1
Sinuhirfuranone A 59.563.859.547.471.1
Sinuhirtone A 45.848.258.951.361.8

Note: Data is illustrative and compiled from literature on related compounds. Specific data for this compound is dependent on the original isolation paper.

This comparative analysis, combined with the powerful techniques of TDDFT-ECD, ORD, and chiral derivatization, allows for the complete and unambiguous determination of the intricate three-dimensional structure of this compound.

Biosynthetic Pathways and Precursor Chemistry of Gibberosin K

Proposed Biogenetic Origins of the Xeniaphyllane Skeleton

The xeniaphyllane carbon skeleton is a member of the broader xenia diterpenoids, which also include the closely related xenicanes. ethz.ch It is widely proposed that the biosynthesis of these compounds begins with a common acyclic precursor and proceeds through a series of complex cyclization reactions. The co-isolation of xeniaphyllanes and xenicanes from the same organisms suggests a shared biosynthetic origin, with the xeniaphyllane skeleton potentially serving as a key intermediate in the formation of xenicanes through oxidative cleavage of the cyclobutane (B1203170) ring. ethz.chethz.ch

Like all terpenoids, the biosynthesis of the C20 xeniaphyllane skeleton originates from fundamental five-carbon isoprenoid units. csic.es These universal C5 precursors are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgavantiresearch.comnih.gov These units are synthesized via one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the non-mevalonate/methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orguniv-tours.fr

Through the action of prenyltransferase enzymes, one molecule of DMAPP is condensed with three molecules of IPP to assemble the C20 linear precursor, geranylgeranyl pyrophosphate (GGPP). csic.esnih.gov GGPP is the direct acyclic precursor for the vast majority of diterpenoids, including the proposed precursor to Gibberosin K. nih.govacs.org

The transformation of the linear GGPP into the complex cyclic structure of the xeniaphyllane skeleton is the hallmark of diterpene biosynthesis, catalyzed by enzymes known as diterpene cyclases or synthases. oup.com The process is initiated by the removal of the pyrophosphate group from GGPP, generating an allylic carbocation. nih.gov

For the xeniaphyllane skeleton, it is hypothesized that this initial carbocation undergoes an intramolecular nucleophilic attack by the distal double bond, leading to the formation of a nine-membered ring, a common feature in xenicane and xeniaphyllane diterpenoids. ethz.chnih.gov Subsequent intramolecular reactions are proposed to form the fused cyclobutane ring that characterizes the xeniaphyllane scaffold. ethz.ch An alternative hypothesis suggests a direct ring-closure via a formal ene-reaction. ethz.chethz.ch The exact sequence and nature of these cyclization steps remain an area of active investigation. ethz.chethz.ch

Isoprenoid Precursor Involvement

Putative Enzymatic Transformations in this compound Formation

The construction of this compound from its proposed precursor, a xeniaphyllane hydrocarbon, would require a series of specific enzymatic modifications. These tailoring reactions are typically catalyzed by enzymes that functionalize the core scaffold.

Diterpene Synthases (DTS): The initial cyclization of GGPP into the parent xeniaphyllane skeleton is catalyzed by a Class I DTS. nih.gov These enzymes manage the complex cascade of carbocation intermediates to form the specific ring systems. chemrxiv.org

Cytochrome P450 Monooxygenases (CYPs): Following the initial cyclization, the hydrocarbon backbone is often decorated with various functional groups through oxidation reactions. Cytochrome P450 monooxygenases are a major class of enzymes responsible for these transformations. nih.govchemrxiv.org In the case of this compound, which possesses a ketone functional group, a CYP would likely be responsible for oxidizing a precursor alcohol or methylene (B1212753) group to the corresponding carbonyl. ebi.ac.uk

The sequence of these enzymatic steps, whether oxidation precedes or follows final structural arrangements, is a key question in the complete elucidation of the biosynthetic pathway.

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. slideshare.netmdpi.com By feeding an organism with precursors enriched with stable isotopes (e.g., ¹³C), the position of these labels in the final natural product can be determined using NMR spectroscopy, revealing how the precursor's atoms were incorporated. acs.orgnih.gov

While specific isotopic labeling studies on this compound have not been reported, studies on other marine-derived diterpenoids provide a blueprint for such investigations. For example, ¹³C-labeling studies on talaronoids, diterpenes from a marine-derived fungus, confirmed the conversion of GGPP into a complex 5-8-6 tricyclic skeleton and validated a proposed cyclization mechanism. acs.orgnih.gov Similar experiments using [1-¹³C]acetate or [U-¹³C]mevalonate with the producing organism of this compound could definitively confirm the involvement of the isoprenoid pathway and map the cyclization and rearrangement steps in the formation of the xeniaphyllane skeleton.

Comparative Biosynthetic Analyses with Other Marine-Derived Terpenoids

The proposed biosynthesis of the xeniaphyllane skeleton shares features with other marine terpenoid classes, yet also possesses unique aspects.

FeatureXeniaphyllanes/XenicanesEunicellanesCaryophyllenes
Precursor Geranylgeranyl Pyrophosphate (GGPP)Geranylgeranyl Pyrophosphate (GGPP)Farnesyl Pyrophosphate (FPP)
Initial Cyclization Formation of a 9-membered ring ethz.chnih.govFormation of a 6/10-fused bicyclic system nih.govchemrxiv.orgFormation of a 9-membered ring nih.gov
Key Enzymes Diterpene Synthase, CYPs ethz.chnih.govDiterpene Synthase, CYPs nih.govchemrxiv.orgSesquiterpene Synthase, CYPs
Characteristic Feature Fused cyclononane (B1620106) and cyclobutane rings ethz.ch6/7/5-fused tricyclic or 6/10-fused bicyclic scaffolds nih.govFused cyclononane and cyclobutane rings
Relationship The biosynthesis of xenicanes is proposed to be similar to that of caryophyllene (B1175711) sesquiterpenes. nih.govEunicellane biosynthesis involves a non-canonical two-step cyclization, with a P450 enzyme catalyzing the second ring closure. nih.govchemrxiv.orgStructurally related sesquiterpene analogue to the xenicanes.

This comparative analysis highlights a recurring theme in terpenoid biosynthesis: the generation of a carbocation from an isoprenoid diphosphate followed by enzyme-controlled, often complex, cyclization cascades to yield vast structural diversity. rsc.org

Genetic and Molecular Biology Approaches to Biosynthetic Gene Cluster Identification

The genes responsible for the biosynthesis of a natural product are typically organized into a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). nih.govnih.gov Identifying and characterizing the BGC for this compound would provide definitive proof of its biosynthetic pathway.

Modern genome mining techniques are used to scan the genomes of natural product-producing organisms for genes encoding key biosynthetic enzymes, such as terpene synthases and CYPs. rsc.orgnih.gov For many marine invertebrates like soft corals, the true producer of a metabolite may be a symbiotic microorganism. nih.gov Therefore, identifying the this compound BGC would likely involve sequencing the genomes of both the coral host (Sinularia gibberosa) and its associated microbial symbionts. nih.govnih.gov

Once a putative BGC is identified, its function can be confirmed through heterologous expression, where the gene cluster is transferred into a model host organism (like E. coli or yeast) to see if it produces the compound of interest or its intermediates. acs.orgnih.gov This approach has been successfully used to identify and characterize BGCs for other complex marine-derived terpenoids, providing a clear path forward for unraveling the precise genetic and enzymatic machinery behind this compound biosynthesis. acs.orgresearchgate.net

Mechanistic Investigations of Gibberosin K S Biological Activities

Cellular Targets and Pathways Influenced by Gibberosin K

Initial research into this compound has focused on its effects on cancer cells, revealing its potential to interfere with key cellular processes that are fundamental to cancer progression.

This compound has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. nih.govmdpi.com Cytotoxicity is a key indicator of a compound's ability to inhibit cellular proliferation, a hallmark of cancer. nih.govnih.gov The effectiveness of this compound in this regard has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

Specifically, this compound, extracted from the soft coral Sinularia gibberosa, was tested against human lung carcinoma (A-549), human hepatocellular carcinoma (HepG2), and human breast carcinoma (MDA-MB-231) cell lines. nih.govmdpi.com The IC50 values for these cell lines ranged from 5.5 to 14.5 µg/mL, indicating a significant inhibitory effect on their proliferation. nih.govmdpi.com

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µg/mL)
A-549 Human Lung Carcinoma 5.5 - 14.5 nih.govmdpi.com
HepG2 Human Hepatocellular Carcinoma 5.5 - 14.5 nih.govmdpi.com
MDA-MB-231 Human Breast Carcinoma 5.5 - 14.5 nih.govmdpi.com

Programmed cell death, most notably apoptosis, is a crucial mechanism for eliminating damaged or cancerous cells. gsea-msigdb.org The cytotoxic effects observed with this compound strongly suggest the induction of cell death pathways. While direct studies detailing the specific apoptotic mechanisms triggered by this compound are not extensively available, the activity of related compounds provides some insight. For instance, other metabolites isolated from soft corals, such as Sinularin and Lobophytosterol, have been shown to induce apoptosis in cancer cells. mdpi.com The process of apoptosis involves distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. gsea-msigdb.org The extrinsic pathway is initiated by death receptors on the cell surface, while the intrinsic pathway is mitochondrial-mediated. gsea-msigdb.org Further research is needed to determine if this compound acts through one or both of these pathways.

Cellular signaling cascades are complex networks that control fundamental cellular activities such as growth, proliferation, and survival. wikipedia.orgnih.gov The ability of this compound to inhibit cell proliferation implies an interaction with one or more of these signaling pathways. Many natural products exert their anticancer effects by modulating key signaling molecules like those in the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. nih.govcellsignal.com However, specific studies identifying the precise cellular signaling cascades directly modulated by this compound are not yet detailed in the scientific literature. The identification of these pathways is a critical next step in fully understanding its mechanism of action.

Induction of Programmed Cell Death (e.g., Apoptosis)

Enzyme Modulation and Inhibition Profiles

The cytotoxic activity of natural products is often linked to their ability to modulate the activity of key cellular enzymes. While specific enzymes inhibited by this compound have not been definitively identified, research on other diterpenoids from Sinularia and similar marine-derived compounds suggests potential targets.

For instance, a study on metabolites from Sinularia levi identified that their cytotoxic effects may be linked to the inhibition of cyclin-dependent kinase 1 (CDK1). plos.org CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Molecular docking analyses in that study suggested that certain metabolites could fit into the binding pocket of CDK1, thereby inhibiting its activity. plos.org Given the structural similarities among diterpenoids from Sinularia, it is plausible that this compound could also exert its cytotoxic effects through the modulation of CDKs or other kinases involved in cell proliferation.

Another potential mechanism of enzyme modulation by diterpenoids is the inhibition of heat shock protein 90 (Hsp90). A study on 5-Episinuleptolide acetate (B1210297), a norcembranoidal diterpene from a Sinularia species, demonstrated that it induces apoptosis in leukemia cells through the inhibition of Hsp90. mdpi.com Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately triggering cell death.

Furthermore, diterpenoids isolated from the plant Rosmarinus officinalis have been shown to inhibit superoxide (B77818) anion production in the xanthine/xanthine oxidase system, indicating direct interaction with enzymes involved in oxidative processes. nih.gov Other diterpenes have demonstrated inhibitory activity against enzymes such as dihydrofolate reductase-thymidylate synthase and α-glucosidase. mdpi.comnih.gov These findings highlight the diverse enzyme-modulating capabilities of diterpenoids, suggesting that this compound's bioactivity could be mediated by a range of enzymatic targets.

Table 1: Cytotoxic Activity of this compound and Related Diterpenoids

CompoundSource OrganismTested Cell LinesIC₅₀ ValuesReference
This compound Sinularia gibberosaA-549 (human lung carcinoma), HepG2 (human hepatocellular carcinoma), MDA-MB-231 (human breast carcinoma)5.5 to 14.5 µg/mL nih.gov
Gibberosin L Sinularia gibberosaA-549, HepG2, MDA-MB-2315.5 to 14.5 µg/mL nih.gov
12-hydroperoxylsarcoph-10-ene Sinularia leviHepG-2, MCF-7, Caco-22.13 ± 0.09, 3.54 ± 0.07, 5.67 ± 0.08 μg/mL plos.org
5-Episinuleptolide acetate Sinularia sp.K562, Molt 4, DLD-10.67, 0.59, 0.92 μg/mL mdpi.com

Oxidative Stress Response and Antioxidant System Interactions

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the cytotoxicity of many natural compounds. filorga.com Terpenoids, in particular, have been shown to interact with the oxidative stress response pathways in various ways.

One potential mechanism is the induction of ROS generation within cancer cells, leading to oxidative damage and subsequent apoptosis. A study on the norcembranoidal diterpene 5-Episinuleptolide acetate revealed that it induced ROS generation, calcium accumulation, and disruption of the mitochondrial membrane potential in leukemia cells. mdpi.com The cytotoxic mechanism of other compounds from Alcyoniidae has also been found to involve an increase in cellular and mitochondrial oxidative stress. nih.gov It is conceivable that this compound could trigger a similar cascade of events, overwhelming the antioxidant defenses of cancer cells and leading to their demise.

Conversely, some diterpenoids exhibit antioxidant properties, protecting cells from oxidative damage. Xenicane diterpenes from the brown alga Dictyota coriacea showed cytoprotective effects against oxidative stress in neuron-like cells. nih.gov The antioxidant mechanism of one of these compounds was linked to the activation of the Nrf2/ARE signaling pathway, a key regulator of endogenous antioxidant defenses. nih.gov Diterpenoids from Andrographis paniculata have also been noted for their ability to decrease ROS production under oxidative stress conditions. mdpi.com

The dual role of such compounds, acting as pro-oxidants in cancer cells while potentially having antioxidant effects in other contexts, is a known phenomenon. The specific effect of this compound on the oxidative stress response likely depends on the cellular context and concentration. Its cytotoxic activity against cancer cells suggests a pro-oxidant mechanism may be at play.

Inflammatory Pathway Regulation by this compound

Inflammation is a critical physiological process that, when dysregulated, contributes to various diseases, including cancer. Many marine natural products, including diterpenoids from Sinularia, have demonstrated significant anti-inflammatory properties. tandfonline.com These compounds often target key signaling pathways that regulate the inflammatory response.

The anti-inflammatory effects of diterpenoids are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some diterpenoids may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. While direct evidence for this compound is lacking, the general anti-inflammatory potential of diterpenes from marine sources is well-documented. nih.govmdpi.com

The interplay between inflammation and cancer is well-established, with chronic inflammation promoting tumor development and progression. Therefore, if this compound possesses anti-inflammatory properties, this could be a contributing factor to its observed cytotoxic effects, particularly in inflammation-driven cancers. Further research is needed to explore the direct effects of this compound on inflammatory markers and signaling pathways, such as NF-κB and MAPK pathways, which are common targets for anti-inflammatory compounds.

Synthetic Strategies and Derivatization Approaches for Gibberosin K Analogs

Total Synthesis Endeavors for Xeniaphyllane Diterpenoids

The total synthesis of xeniaphyllane diterpenoids is a testament to the ingenuity of modern synthetic organic chemistry. The construction of the signature nine-membered carbocycle fused with a cyclobutane (B1203170) ring is a central challenge that has been addressed through various innovative strategies. nih.govd-nb.info These approaches often involve complex sequences of reactions to establish the correct stereochemistry and ring systems.

Key Stereoselective Transformations

Stereoselective transformations are paramount in the synthesis of xeniaphyllanes to control the relative and absolute stereochemistry of multiple chiral centers. edurev.inegrassbcollege.ac.in Reactions that selectively form one stereoisomer over others are crucial for obtaining the desired natural product. e-bookshelf.de

Key stereoselective reactions employed in the synthesis of xeniaphyllane and related diterpenoid cores include:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful tool for introducing chirality early in a synthetic sequence, often used to set key stereocenters in allylic alcohol precursors. libretexts.org

Diastereoselective Aldol (B89426) Reactions: The Evans aldol reaction, for instance, allows for the creation of new carbon-carbon bonds with excellent stereocontrol, which is critical for building up the carbon skeleton with the correct stereochemistry. acs.org

Intramolecular Alkylation: The closure of the nine-membered ring has been effectively achieved through intramolecular alkylation, where the stereochemical outcome is often directed by the existing stereocenters in the substrate. acs.org

Nozaki-Hiyama-Kishi (NHK) Reaction: Intramolecular versions of the NHK reaction have been utilized to form challenging ring systems, including the nine-membered ring found in some xenicane diterpenoids, with high diastereoselectivity. researchgate.net

Catalytic Asymmetric Reductive Coupling: Methods for the enantioselective coupling of alkynes and aldehydes have been developed to produce chiral allylic alcohols, which are versatile intermediates in natural product synthesis. organic-chemistry.org

Table 1: Examples of Stereoselective Transformations in Xeniaphyllane Synthesis
TransformationReagents/CatalystPurposeReference
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)- or (-)-DET, t-BuOOHEnantioselective introduction of an epoxide libretexts.org
Evans Aldol ReactionChiral oxazolidinone auxiliaryDiastereoselective C-C bond formation acs.org
Intramolecular Nozaki-Hiyama-Kishi ReactionCrCl₂, NiCl₂Diastereoselective macrocyclization researchgate.net
Intramolecular AlkylationBase (e.g., KHMDS)Stereocontrolled ring closure acs.org

Challenges in Constructing the Polycyclic Core

The construction of the polycyclic core of xeniaphyllanes is fraught with challenges, primarily centered around the formation of the medium-sized nine-membered ring and the strained cyclobutane ring. nih.govd-nb.info

Key Challenges Include:

Entropy: The formation of a nine-membered ring through cyclization is entropically disfavored, requiring high-dilution conditions or pre-organized substrates to promote intramolecular over intermolecular reactions.

Transannular Strain: The nine-membered ring can adopt multiple conformations, and controlling the geometry of the endocyclic double bond (often E-configured in the natural products) is a significant hurdle. researchgate.net Transannular interactions can lead to undesired side reactions or dictate the stereochemical outcome of reactions on the macrocycle.

Stereocontrol: The dense arrangement of stereocenters, particularly on the cyclobutane ring and at the ring fusion, demands highly stereoselective methods to ensure the correct relative and absolute configuration.

Functional Group Compatibility: The presence of sensitive functional groups throughout the synthetic intermediates requires the use of mild and chemoselective reaction conditions.

Strategies to overcome these challenges often involve ring-closing metathesis (RCM), radical cyclizations, and various transition metal-catalyzed coupling reactions. d-nb.info The choice of strategy is highly dependent on the specific substitution pattern of the target molecule.

Semisynthesis of Gibberosin K Derivatives from Natural Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modifications, offers a more direct route to novel analogs. ebi.ac.uk This approach is particularly valuable when the parent natural product can be isolated in sufficient quantities. For instance, various derivatives of phenylspirodrimanes have been generated through a microscale semisynthetic approach to create a library of compounds for biological screening. nih.gov Similarly, semisynthetic derivatives of other terpenoids have been created to explore their biological activities. cnjournals.com While specific examples for this compound are not extensively documented, the principles of semisynthesis are broadly applicable to the xeniaphyllane class. This can involve the chemical modification of hydroxyl groups, ketones, or other reactive handles on the xeniaphyllane scaffold to produce new derivatives. researchgate.netresearchgate.net

Enantioselective Synthetic Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. e-bookshelf.delibretexts.org This is crucial as different enantiomers of a molecule can have vastly different biological activities. In the context of xeniaphyllanes, enantioselective approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. nih.govresearchgate.net

Examples of enantioselective methodologies applicable to the synthesis of the xeniaphyllane core include:

Catalytic Asymmetric Cyclization: Chiral Brønsted acids have been used to catalyze asymmetric iminium ion cyclization reactions, providing a route to enantiomerically enriched cyclic structures. rsc.org

Chiral Pool Synthesis: Starting from readily available chiral natural products like the Hajos-Parrish ketone, chemists can construct complex chiral molecules. nih.gov

Asymmetric Hydrogenation: Chiral catalysts can be used for the enantioselective reduction of prochiral double bonds.

Enantioselective Allylation: Asymmetric allylation reactions can establish key stereocenters with high enantiomeric excess. acs.org

The development of new enantioselective methods continues to be a major focus in organic synthesis, with direct applications in the efficient construction of complex natural products like this compound.

Rational Design and Chemical Modification of this compound Scaffold

The rational design and subsequent chemical modification of a natural product scaffold are key strategies in medicinal chemistry to develop analogs with improved potency, selectivity, or pharmacokinetic properties. rsc.orgresearchgate.netresearchgate.net This process often involves identifying the pharmacophore—the essential structural features for biological activity—and then making systematic modifications to the rest of the molecule.

For the this compound scaffold, this could involve:

Modification of Side Chains: Altering the length, branching, or functional groups of any side chains to probe their interaction with biological targets.

Variation of the Core Structure: Synthesizing analogs with different ring sizes or altered stereochemistry to understand the structural requirements for activity. nih.gov

Introduction of New Functional Groups: Adding groups that can form new interactions with a target receptor or enzyme, such as hydrogen bond donors or acceptors.

Computational tools like molecular docking can be used to guide the rational design of new derivatives by predicting how they will bind to a target protein. researchgate.net

Biomimetic Synthesis Approaches Inspired by Natural Biosynthesis

Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature to construct complex molecules. researchgate.netbioengineer.orgunimelb.edu.au This approach can often lead to elegant and efficient syntheses. The proposed biosynthesis of xeniaphyllane diterpenoids is believed to proceed from geranylgeranyl pyrophosphate (GGPP). d-nb.infoethz.ch

The hypothetical biosynthetic pathway involves:

Cyclization of GGPP: An initial cyclization of GGPP is proposed to form a xeniaphyllane precursor. ethz.ch

Oxidative Cleavage: Subsequent oxidative cleavage of the cyclobutane ring in a xeniaphyllane intermediate could lead to the formation of the broader class of xenicane diterpenoids. ethz.ch

Inspired by these hypotheses, synthetic chemists have explored biomimetic polyene cyclizations and other strategic bond formations that mimic these natural processes. bioengineer.org For example, the synthesis of tropinone (B130398) by Sir Robert Robinson in 1917 is a classic example of a biomimetic synthesis that mirrored the proposed biosynthesis. bioengineer.org Modern biomimetic strategies for terpenoids often involve cascade reactions where multiple bonds and rings are formed in a single, efficient step.

Compound Names Mentioned

Structure Activity Relationship Sar Studies of Gibberosin K and Its Analogs

Qualitative Structure-Activity Relationship Analysis of Gibberosin K Derivatives

Qualitative SAR analysis involves examining how modifications to the chemical structure of a lead compound, in this case, this compound, affect its biological activity. This analysis is fundamental to identifying key functional groups and structural motifs responsible for the observed bioactivity.

This compound and its co-isolated analog, Gibberosin L, are xeniaphyllane-type diterpenoids. naturalproducts.net These compounds share a common bicyclic carbon skeleton characteristic of the xeniaphyllane class, which is a significant source of cytotoxic compounds. naturalproducts.netmdpi.com A 2022 review highlighted that this compound and L, isolated by Chen et al., demonstrated cytotoxic activity against human lung carcinoma (A-549), human hepatocellular carcinoma (HepG2), and human breast carcinoma (MDA-MB-231) cell lines, with IC50 values in the range of 5.5 to 14.5 µg/mL. nih.gov

To perform a detailed qualitative SAR, a comparison of the specific chemical structures of this compound and Gibberosin L is necessary. While the general class is known, the precise structural differences, such as the presence, absence, or modification of hydroxyl groups, carbonyl groups, or the saturation of double bonds, would provide direct insight into their respective cytotoxic potencies. For instance, if this compound possesses a hydroxyl group that is absent in Gibberosin L, and this compound exhibits higher cytotoxicity, it could be inferred that this hydroxyl group is a key feature for its activity, potentially by forming hydrogen bonds with a biological target.

Other xeniaphyllane-derived terpenoids isolated from Sinularia species have also shown cytotoxic effects. mdpi.com By comparing a broader range of these analogs, a more comprehensive qualitative SAR can be established. For example, the presence of an α,β-unsaturated carbonyl moiety is a common feature in many bioactive natural products and is often crucial for their cytotoxic activity through Michael addition reactions with biological nucleophiles. The analysis of which Gibberosin analogs possess this feature versus their measured cytotoxicity would be a critical aspect of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. knapsackfamily.com This approach moves beyond qualitative observations to create predictive models.

Molecular Descriptor Calculation and Selection

The initial step in QSAR modeling is the calculation of molecular descriptors for this compound and its analogs. These descriptors quantify various aspects of a molecule's structure and properties. They can be broadly categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

For a series of Gibberosin analogs, a variety of these descriptors would be calculated using specialized software. Following calculation, a crucial step is descriptor selection, where statistical methods are employed to choose a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other.

Predictive Model Development and Validation

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed cytotoxic activity (e.g., IC50 values). Common regression methods used for QSAR model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

The developed QSAR model must be rigorously validated to ensure its predictive power. This is typically done by dividing the dataset of Gibberosin analogs into a training set (to build the model) and a test set (to evaluate its predictive ability on compounds not used in model development). Key validation parameters include the coefficient of determination (R²), the cross-validated R² (q²), and the predictive R² for the external test set. A robust and predictive QSAR model for Gibberosin analogs would allow for the virtual screening of novel, un-synthesized derivatives to prioritize those with potentially enhanced cytotoxic activity.

Identification of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target to trigger (or block) its biological response. researchgate.net Identifying the key pharmacophoric features of this compound is essential for understanding its mechanism of action and for designing new, more potent analogs.

Based on the general structure of xeniaphyllane diterpenoids, the key pharmacophoric features of this compound likely include:

Hydrogen Bond Acceptors: The oxygen atoms of carbonyl and hydroxyl groups.

Hydrogen Bond Donors: Hydroxyl groups.

Hydrophobic Features: The carbocyclic scaffold and any alkyl substituents.

A pharmacophore model for this compound and its analogs could be developed based on the structures of the most active compounds. This model would define the spatial arrangement of these key features required for cytotoxic activity. Such a model would be an invaluable tool for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric requirements and could potentially exhibit similar cytotoxic effects.

Computational Approaches in SAR Elucidation

Computational methods are integral to modern SAR studies, providing insights that are often difficult to obtain through experimental work alone.

Ligand-Based and Receptor-Based SAR Analysis

Computational SAR analysis can be broadly divided into two categories:

Ligand-Based SAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if a series of analogs with known cytotoxicities are available, methods like 3D-QSAR (e.g., CoMFA and CoMSIA) could be employed. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties and then correlate these fields with biological activity. This can produce a visual map highlighting regions where structural modifications are likely to enhance or diminish activity.

Receptor-Based SAR: This approach is applicable when the 3D structure of the biological target (e.g., an enzyme or receptor) is known. Molecular docking simulations could be performed to predict the binding mode of this compound and its analogs within the active site of the target. By analyzing the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), one can understand why certain analogs are more potent than others. This provides a rational basis for designing new derivatives with improved binding affinity and, consequently, enhanced biological activity. While the specific target of this compound may not be known, computational studies on other cytotoxic natural products often explore potential interactions with common cancer targets like tubulin or various kinases.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For a novel compound like this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to identify key structural motifs responsible for any observed bioactivity.

Given that this compound is a xeniaphyllane diterpenoid, initial SAR studies would likely focus on modifications of its core bicyclo[7.2.0]undecane ring system and its side chains. beilstein-journals.org The hydroxyl and carbonyl groups identified in this compound are prime candidates for chemical modification. For instance, esterification or etherification of the hydroxyl group, and reduction or derivatization of the carbonyl group could reveal their importance for biological function.

A hypothetical SAR study on a series of this compound analogs might yield data as presented in the interactive table below. Such a study would systematically alter specific functional groups to determine their impact on a measured biological endpoint, such as inhibitory concentration (IC50) against a particular enzyme or cell line.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound R1 (Modification at Hydroxyl) R2 (Modification at Carbonyl) Bioactivity (IC50, µM)
This compound -OH =O 15.2
Analog 1 -OCH3 =O 25.8
Analog 2 -OAc =O 18.5
Analog 3 -OH -OH (reduced) 45.1
Analog 4 -OH =NOH (oxime) 32.7

The insights gained from such SAR studies are crucial for designing more potent and selective analogs, forming the basis for lead optimization.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. japsonline.compeerj.comfrontiersin.org In the case of this compound, where the specific biological target may be unknown, virtual screening could be employed in a "reverse docking" approach. Here, the structure of this compound would be computationally docked against a panel of known protein structures to predict potential biological targets.

Once a potential target is identified, or if a target is already known, virtual screening can be used for lead optimization. A library of virtual analogs of this compound could be created and screened against the target's binding site to predict which modifications would enhance binding affinity. This process can prioritize the synthesis of the most promising compounds, saving time and resources. japsonline.com

Recent studies on other diterpenoids have successfully utilized virtual screening to identify potential inhibitors for various enzymes. For example, a study on diterpenes as potential inhibitors of the SARS-CoV-2 main protease demonstrated the utility of this approach. nih.govethz.chvulcanchem.com A similar approach for this compound could involve screening against a panel of disease-relevant proteins.

Table 2: Example Data from a Virtual Screening of Diterpenoid Analogs Against a Protein Target

Compound Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Key Interacting Residues
This compound (hypothetical) -8.5 150 TYR-23, HIS-41, CYS-145
Analog 5 -9.2 85 TYR-23, HIS-41, CYS-145, GLN-189
Analog 6 -7.8 320 HIS-41, CYS-145
Analog 7 -9.8 45 TYR-23, HIS-41, MET-165, CYS-145

The results from virtual screening guide the lead optimization process, where the most promising virtual hits are synthesized and subjected to biological testing to confirm their activity.

Conformational Analysis and its Impact on Bioactivity

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. mdpi.com Diterpenoids, including those with the xeniaphyllane skeleton, can be conformationally flexible. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand how these conformations might relate to its bioactive state. nih.gov

For this compound, its bicyclo[7.2.0]undecane core and associated side chains can adopt various conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of this compound. nih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide data to validate the predicted conformations. mdpi.com

Understanding the preferred conformations of this compound and its analogs is essential for interpreting SAR data. A change in a functional group could not only affect direct interactions with a target but also alter the conformational preferences of the entire molecule, thereby influencing its bioactivity. The bioactive conformation, the specific shape a molecule adopts when it binds to its target, is often not the lowest energy conformation in solution. nih.gov Therefore, a comprehensive conformational analysis is a key component in the rational design of new, more active analogs.

Ecological Roles and Chemical Ecology of Gibberosin K in Marine Environments

Interspecies Chemical Interactions and Allelopathy in Coral Reefs

In the highly competitive environment of a coral reef, where space is a finite and valuable resource, soft corals utilize a sophisticated chemical arsenal (B13267) to gain an advantage. The production of secondary metabolites is a key strategy for survival, enabling them to deter predators, prevent fouling by microbes and algae, and directly inhibit the growth of competitors. umt.edu.mygeomar.de This phenomenon, known as allelopathy, involves the release of chemical compounds that negatively affect neighboring organisms.

Soft corals of the genus Sinularia are known to be aggressive competitors, often releasing terpenoids that can cause tissue necrosis and death in adjacent hard corals, sometimes even without direct physical contact. ird.fr Research on Sinularia flexibilis, for example, demonstrated that it releases chemicals into the environment that inhibit the growth of competitors. ird.frnih.gov This chemical warfare can suppress the settlement and growth of hard coral larvae, potentially influencing the community structure of the reef and favoring the dominance of soft corals, especially on reefs recovering from disturbances. ird.fr

Diterpenoids are central to these interactions. Compounds such as flexibilide (B1236997) and sinulariolide, isolated from S. flexibilis, have shown significant antimicrobial activity, preventing the coral's surface from being overgrown by bacteria and algae. nih.gov It is highly probable that Gibberosin K, as a xeniaphyllane diterpenoid, contributes to this defensive and competitive chemical shield for its host, Sinularia gibberosa.

Table 1: Examples of Ecologically Active Diterpenoids from Sinularia Soft Corals

Compound NameSource SpeciesObserved/Potential Ecological RoleReference
FlexibilideSinularia flexibilisAntimicrobial, Allelopathic (anti-algal), Predator deterrence ird.frnih.gov
SinulariolideSinularia flexibilisAntimicrobial, Allelopathic nih.gov
Gibberosin ASinularia hirtaLikely contributes to chemical defense and allelopathy as a xeniaphyllanoid mdpi.com
Gibberosin DSinularia hirtaLikely contributes to chemical defense and allelopathy as a xeniaphyllanoid mdpi.com
Gibberosin JSinularia nanolobataLikely contributes to chemical defense and allelopathy as a xeniaphyllanoid nih.gov

Role in Host-Symbiont Relationships within Sinularia

The biology of many soft corals, including Sinularia, is defined by an intricate symbiotic relationship with photosynthetic dinoflagellates of the genus Symbiodinium (zooxanthellae). jcu.edu.au These microalgae live within the coral's tissues and provide the host with a significant portion of its energy through photosynthesis. The chemical compounds produced by the soft coral host are believed to play a role in mediating this critical partnership.

While the symbiotic algae are essential for energy production, the host must maintain control and protect itself, especially during periods of stress. For instance, research on bleached soft corals, which have lost their symbiotic algae due to environmental stress like high temperatures, has shown that the host can alter its production of secondary metabolites. jcu.edu.au One study found that Sinularia flexibilis responded to bleaching by increasing its production of terpenoid compounds. jcu.edu.au This chemical response likely serves to protect the coral tissue from being fouled by opportunistic bacteria and algae now that the symbiotic layer is gone. jcu.edu.au This suggests that diterpenoids like this compound could be crucial for the host's innate defense, acting as a protective measure when the symbiotic relationship is compromised. Furthermore, the complex chemical environment within the coral tissue may also influence the establishment and maintenance of the symbiosis itself. researchgate.net

Evolutionary Pressures Driving the Production of Xeniaphyllane Diterpenoids

The immense structural diversity of secondary metabolites found in soft corals is a direct result of intense evolutionary pressure over millions of years. researchgate.net For sessile organisms that cannot flee from threats, chemical defense is a primary survival strategy. geomar.de The development of a rich and varied chemical arsenal, including the xeniaphyllane diterpenoids, has been driven by several key ecological factors.

Competition: In the crowded coral reef ecosystem, competition for sunlight and physical space is fierce. The evolution of potent allelopathic compounds allowed soft corals to carve out and defend their territory against faster-growing algae and reef-building hard corals. ird.frphcog.com

Predation: While soft corals have fewer predators than many other reef organisms, they are not immune. Pressure from corallivorous fishes and invertebrates has driven the natural selection of compounds that are toxic or unpalatable, rendering the soft coral a less attractive meal. geomar.de The majority of soft corals are chemically defended, which accounts for their ecological success. ird.fr

Fouling: The surfaces of marine organisms are prime real estate for settlement by bacteria, fungi, and algae. Unchecked microbial growth can lead to disease and death. Consequently, there has been strong selective pressure for the production of antifouling compounds that maintain a clean and healthy coral surface. nih.gov

Environmental Adaptation: The varied and often extreme conditions of marine environments, from shallow reefs with high UV radiation to deep-sea canyons with immense pressure and no light, have also spurred unique metabolic adaptations, leading to the evolution of novel chemical scaffolds. researchgate.netnih.gov

The diversification of the xeniaphyllane skeleton, giving rise to numerous related compounds like the gibberosins, nanolobatins, and sinuhirtones, is a testament to this evolutionary arms race, providing the coral with a multi-purpose chemical toolkit. mdpi.comsemanticscholar.org

Environmental Factors Influencing this compound Production

The synthesis and concentration of secondary metabolites in marine organisms are not static; they can be significantly influenced by a range of external environmental factors. maxapress.com While no studies have specifically measured the effects of environmental variables on this compound production, the general principles observed in soft corals and other marine invertebrates provide a strong basis for understanding these dynamics.

Changes in seawater temperature, light intensity (including UV radiation), salinity, nutrient availability, and even pollution can alter the chemical profile of a soft coral. jcu.edu.ausmujo.id For example, elevated temperatures and high UV radiation, the same factors that can cause coral bleaching, have been shown to trigger an increase in the production of certain protective compounds in soft corals. jcu.edu.au This is viewed as a stress response, where the coral allocates more resources to chemical defense to cope with the adverse conditions. jcu.edu.au Similarly, pollution can act as an environmental pressure that spurs the production of secondary metabolites that enhance survival. smujo.id The fluctuation of these environmental conditions is a likely driver for variations in the quantity and composition of the chemical defenses in a Sinularia population.

Table 2: General Influence of Environmental Factors on Secondary Metabolite Production in Marine Invertebrates

Environmental FactorGeneral Effect on Secondary Metabolite ProductionReference
TemperatureFluctuations can modulate synthesis; stress from high temperatures can increase production of defensive compounds. jcu.edu.aumaxapress.com
Light/UV RadiationIncreased intensity can regulate and enhance production of protective compounds like terpenoids. jcu.edu.aumaxapress.com
Nutrient AvailabilityChanges in nutrient levels in the water can alter the chemical profiles and synthesis pathways.
SalinityVariations in salinity can act as a stressor, inducing changes in secondary metabolite synthesis.
PollutionCan spur increased production of secondary metabolites as a survival response to a stressed environment. smujo.id
Biotic Interactions (e.g., predation, competition)Direct threats can trigger an induced defense, leading to higher concentrations of chemical deterrents. maxapress.com

Ecological Distribution and Chemodiversity within Octocorallia

The class Octocorallia is a highly successful and diverse group, encompassing approximately 3,500 species of soft corals, gorgonians, and sea pens. marinespecies.org They are found in virtually all marine habitats, from shallow tropical reefs to the abyssal depths of the ocean. marinespecies.org This wide distribution is matched by an extraordinary chemical diversity (chemodiversity). The genus Sinularia alone is one of the most prolific sources of marine natural products, with over 700 distinct secondary metabolites identified to date, the majority being terpenoids. tandfonline.commdpi.com

Xeniaphyllane diterpenoids, the class to which this compound belongs, are characteristic metabolites of soft corals in the order Alcyonacea, particularly within the genera Sinularia and Xenia. mdpi.comresearchgate.netphcog.com The chemodiversity within this single chemical family is remarkable. For example, a chemical investigation of a single species, Sinularia hirta, yielded a suite of structurally related but distinct compounds, including the xeniaphyllanoids sinuhirfuranones A–C and gibberosins A, D, and Q. mdpi.comsemanticscholar.org This illustrates that a single species can produce a cocktail of related chemicals, likely providing a more robust and adaptable defense than a single compound could. This chemical variation is a hallmark of the evolutionary success of octocorals, allowing them to adapt and thrive in diverse ecological niches across the globe.

Advanced Analytical Methodologies for Gibberosin K Quantification and Detection

High-Throughput Chromatographic Techniques for Complex Mixture Analysis

High-throughput chromatography is essential for separating Gibberosin K from the myriad of other metabolites present in crude extracts of soft corals, such as those from the genus Sinularia. plos.orgnih.gov These techniques provide the necessary resolution to isolate the target analyte prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For diterpenoids like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis.

Research Findings: GC-MS analysis of diterpenes typically involves a separation on a capillary column, such as an HP-5MS, followed by detection with a mass selective detector. researchgate.netnih.gov The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for the molecule. For this compound, characteristic fragments would likely arise from the cleavage of its specific functional groups and bicyclic core. While specific GC-MS studies on this compound are not prevalent in the literature, analysis of related diterpenoids shows that key fragmentation pathways can be elucidated, allowing for structural confirmation. semanticscholar.org For instance, in the analysis of other diterpenes, the fragmentation pattern is heavily influenced by the positions of double bonds and functional groups. semanticscholar.org

Illustrative GC-MS Parameters for Diterpenoid Analysis

Parameter Value/Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium (1 mL/min)
Injector Temp. 280 °C
Oven Program 50 °C initial, ramp to 300 °C
Ionization Mode Electron Ionization (EI, 70 eV)
MS Detector Quadrupole or Ion Trap
Acquisition Mode Scan (m/z 50-600)

This table illustrates typical GC-MS conditions used for the analysis of diterpenoids and related compounds and serves as a potential starting point for method development for this compound. researchgate.netnih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is arguably the most versatile and widely used technique for the analysis of non-volatile, complex natural products like this compound. researchgate.netslu.se It combines the high separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it ideal for quantifying trace levels of the compound in complex biological samples. researchgate.netresearchgate.net

Research Findings: The initial characterization of xeniaphyllane-derived terpenoids, including compounds structurally related to this compound, was achieved using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). researchgate.netresearchgate.netebi.ac.uk For this compound, its molecular formula was established as C₂₀H₃₀O₂. nih.gov In a quantitative LC-MS/MS workflow, a reversed-phase column (e.g., C18) is typically used for separation. researchgate.net The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This approach allows for the detection of analytes at nanomolar concentrations or lower.

Illustrative LC-MS/MS Parameters for Diterpenoid Quantification

Parameter Value/Condition
LC System Agilent 1260 Infinity II or similar
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) (both with 0.1% formic acid)
Flow Rate 0.4 mL/min
MS System Triple Quadrupole (e.g., Agilent 6470)
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

This table presents typical LC-MS/MS parameters suitable for the quantitative analysis of diterpenoids like this compound in biological matrices.

Advanced Spectrometric Approaches for Trace Level Analysis

For detecting this compound at very low concentrations, which is often the case in biological tissues or environmental samples, advanced spectrometric methods that offer enhanced sensitivity and specificity are indispensable.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a cornerstone of modern analytical chemistry for trace-level detection. In an MS/MS experiment, a precursor ion corresponding to the analyte of interest (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for highly sensitive and specific detection.

Research Findings: Fragmentation studies of related C₁₉-diterpenoid alkaloids using high-resolution tandem mass spectrometry have demonstrated that complex molecules yield specific and predictable fragmentation patterns. The sequential loss of substituent groups like acetyl, methoxyl, and hydroxyl moieties, as well as neutral losses like water and carbon monoxide, provides characteristic fingerprints for identification. For this compound, MS/MS experiments would be crucial to develop a selective detection method and to differentiate it from its isomers.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid separation technique that distinguishes ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which is particularly useful for resolving isomeric compounds that are indistinguishable by mass alone. nih.gov

Research Findings: Diterpenoids, including xeniaphyllanes, often occur as a complex mixture of isomers. IMS has proven effective in separating such isomeric compounds. nih.gov The technique measures the ion's rotationally averaged collision cross-section (CCS), a physicochemical property that reflects its three-dimensional structure. For this compound and its potential stereoisomers or structural isomers, IM-MS would be a powerful tool for unambiguous identification. Studies on other isomeric natural products have shown that even subtle structural differences can lead to separable CCS values, allowing for their individual detection and quantification.

Key Advantages of IM-MS for this compound Analysis

Advantage Description
Isomer Separation Differentiates between isomers with the same mass-to-charge ratio based on their shape (CCS value).
Increased Peak Capacity Adds a second dimension of separation to LC-MS, improving the resolution of complex mixtures.
Enhanced Confidence Provides an additional identifier (CCS value) alongside retention time and m/z for more confident compound identification.

| Reduced Noise | Separates analyte ions from background and matrix interferences, improving the signal-to-noise ratio. |

Sample Preparation and Enrichment Strategies for Low-Abundance Metabolites

The effective analysis of low-abundance metabolites like this compound begins with meticulous sample preparation. The goal is to extract the analyte from its matrix, remove interferences, and concentrate it to a level detectable by the analytical instrument.

Research Findings: The isolation of diterpenoids from marine organisms like soft corals typically starts with solvent extraction of the freeze-dried biological material. A common procedure involves extraction with a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297). nih.gov This crude extract is then subjected to various chromatographic techniques for fractionation and enrichment.

Initial fractionation is often performed using open column chromatography on silica (B1680970) gel or gel filtration chromatography (e.g., Sephadex LH-20). researchgate.net These steps help to separate compounds based on polarity and size, enriching the fractions containing diterpenoids. For trace-level analysis, solid-phase extraction (SPE) can be employed as a rapid and efficient method for sample cleanup and concentration prior to LC-MS or GC-MS analysis.

For metabolites produced by symbiotic microorganisms, enrichment cultivation methods can be used. mdpi.com These strategies involve manipulating culture conditions to stimulate the production of the desired compounds, thereby increasing their concentration in the extractable biomass.

Table of Compound Names

Compound Name
Gibberosin A
Gibberosin D
Gibberosin H
Gibberosin J
This compound
Gibberosin L
Gibberosin Q
Isosarcophine
Microclavatin
Nanolobatin B
Nanolobatin C
Sinubatin A
Sinubatin B
1-epi-10-oxodepressin

Future Research Directions and Translational Opportunities for Gibberosin K

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics)

A significant hurdle in marine natural product research is understanding the genetic and enzymatic machinery responsible for biosynthesis. The integration of multi-omics data offers a powerful, holistic approach to unravel the complex biological processes within Sinularia gibberosa and its associated microbial symbionts, which are often the true producers of bioactive compounds. researchgate.netmdpi.com

Future research should prioritize the generation and integration of genomic, proteomic, and metabolomic data from the source organism.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Sinularia gibberosa and its symbiotic microorganisms can identify biosynthetic gene clusters (BGCs) responsible for producing terpenoids. mdpi.com By comparing gene expression profiles under different environmental conditions, it may be possible to identify the specific genes that are upregulated during Gibberosin K production. frontiersin.org This approach helps to pinpoint the genetic blueprint for the entire biosynthetic pathway. nih.gov

Proteomics: Proteomic analysis can identify the enzymes (proteins) actively expressed from the BGCs. This step is crucial for confirming that the identified genes translate into functional enzymatic machinery. sjtu.edu.cn Techniques like mass spectrometry-based proteomics can provide a snapshot of the proteins present at the time of metabolite production.

Metabolomics: Metabolomic profiling provides a direct chemical inventory of the organism, allowing researchers to detect this compound, its precursors, and other related metabolites. ums.edu.my Correlating the presence of these molecules with genomic and proteomic data can definitively link specific gene clusters and enzymes to the this compound pathway, bridging the gap between genotype and phenotype. nih.govums.edu.my

A multi-omics approach will not only elucidate the complete biosynthetic pathway of this compound but also uncover novel, structurally related compounds, expanding the chemical library for drug discovery.

Exploration of Novel Biosynthetic Enzymes for Biotechnological Applications

The biosynthesis of complex terpenoids like this compound involves a series of highly specific enzymatic reactions. The proposed biogenesis of xeniaphyllanes starts from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). beilstein-journals.orgd-nb.info Key enzymes, such as terpene cyclases and cytochrome P450 (CYP450) monooxygenases, are critical for constructing the characteristic fused-ring carbon skeleton and performing subsequent oxidative modifications. sjtu.edu.cnethz.chnih.gov

Identifying and characterizing these novel enzymes from Sinularia gibberosa opens up significant biotechnological opportunities:

Heterologous Expression: Once the genes for the biosynthetic enzymes are identified, they can be transferred into a more manageable host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae). sjtu.edu.cnsciepublish.com This process, known as heterologous expression, can enable the sustainable and scalable production of this compound or its precursors in industrial fermenters, bypassing the need to harvest soft corals. mdpi.com

Enzyme Engineering: The discovered enzymes can be subjected to protein engineering to improve their efficiency, stability, or even alter their function to produce novel, non-natural derivatives of this compound. This directed evolution approach can generate a library of analogs with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov

The exploration of these enzymes is fundamental for developing synthetic biology platforms aimed at producing complex marine natural products.

Development of Chemoenzymatic Synthetic Routes for Sustainable Production

A future chemoenzymatic strategy for this compound could involve:

Chemical Synthesis of a Core Scaffold: A common, less complex precursor to the xeniaphyllane family could be synthesized chemically. This approach leverages the power of organic chemistry to rapidly build a foundational molecular structure. nih.govchemrxiv.org

Enzymatic Late-Stage Functionalization: The synthesized core structure would then be modified using isolated biosynthetic enzymes (e.g., CYP450s or hydroxylases identified through multi-omics). These enzymes can introduce hydroxyl groups or other functionalities at specific positions with unparalleled regio- and stereoselectivity, a task that is often difficult to achieve with conventional chemical reagents. nih.govnih.gov

Advanced Computational Drug Discovery and Design Based on the this compound Scaffold

Computational, or in silico, methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new drug candidates. frontiersin.orgpreprints.org The unique scaffold of this compound makes it an excellent starting point for computational exploration.

Future research should leverage advanced computational tools in the following ways:

Molecular Docking and Dynamics: The three-dimensional structure of this compound can be docked into the binding sites of known cancer targets (e.g., kinases, apoptosis-related proteins) to predict its binding affinity and mechanism of action. nih.govmdpi.com Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic interactions between the compound and its target protein over time, providing insights into the stability of the complex. nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, a pharmacophore model can be generated. This model represents the essential spatial arrangement of features required for biological activity. The model can then be used to screen large virtual databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to share a similar mechanism of action.

Lead Optimization: For promising hits, computational methods can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This in silico analysis helps prioritize which analogs to synthesize and test, reducing the time and cost associated with preclinical development. nih.gov

These computational strategies can accelerate the journey from a natural product "hit" to a clinically viable "lead" compound by focusing laboratory efforts on the most promising molecules.

Biotechnological Production and Cultivation Strategies for Source Organisms

A major bottleneck for the clinical development of marine natural products is ensuring a sustainable and sufficient supply. vliz.be Over-harvesting from wild populations is not ecologically viable. Therefore, developing robust biotechnological production and cultivation strategies is critical.

Future efforts should focus on two primary avenues:

Aquaculture of Sinularia gibberosa: Many species of Sinularia have been successfully grown in controlled aquarium environments (aquaculture). cmfri.org.innih.govmdpi.com Research should focus on optimizing the culture conditions (e.g., light, water flow, temperature, nutrients) specifically for S. gibberosa to maximize its growth rate and the production of this compound. coralaxy.deextremecorals.com Aquaculture provides a direct, renewable source of the coral and its associated metabolites. preprints.org

Cell Culture of the Coral and its Symbionts: An even more controlled approach is the development of cell culture techniques for the coral itself or its symbiotic microorganisms (like zooxanthellae), which may be the actual producers of the compound. vliz.benih.gov Establishing stable cell lines would enable production in large-scale bioreactors, offering a highly controlled, consistent, and scalable source of this compound, independent of environmental factors. nih.gov Although challenging, successful implementation would represent a major breakthrough for marine biotechnology. mdpi.com

These strategies are essential for providing the quantities of this compound needed for extensive preclinical and potential clinical studies, ultimately enabling its translation from a laboratory finding to a therapeutic reality.

Q & A

Q. How can systematic reviews be structured to synthesize fragmented findings on this compound’s ecological roles?

  • Methodological Answer : Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025), extract data into standardized tables (species, dosage, observed effects), and assess bias via tools like ROBIS. Use narrative synthesis or meta-analysis for quantitative data, highlighting geographic or taxonomic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.